molecular formula C11H14O4 B13974705 Isopropyl 2,4-hydroxy-6-methylbenzoate CAS No. 31489-29-9

Isopropyl 2,4-hydroxy-6-methylbenzoate

Cat. No.: B13974705
CAS No.: 31489-29-9
M. Wt: 210.23 g/mol
InChI Key: KOOFBAZCFXMKFF-UHFFFAOYSA-N
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Description

Isopropyl 2,4-hydroxy-6-methylbenzoate is an organic compound with the molecular formula C11H14O3. It is an ester derived from 2,4-hydroxy-6-methylbenzoic acid and isopropanol. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2,4-hydroxy-6-methylbenzoate typically involves the esterification of 2,4-hydroxy-6-methylbenzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

2,4-hydroxy-6-methylbenzoic acid+isopropanolH2SO4isopropyl 2,4-hydroxy-6-methylbenzoate+water\text{2,4-hydroxy-6-methylbenzoic acid} + \text{isopropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2,4-hydroxy-6-methylbenzoic acid+isopropanolH2​SO4​​isopropyl 2,4-hydroxy-6-methylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2,4-hydroxy-6-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2,4-dihydroxy-6-methylbenzaldehyde.

    Reduction: Formation of isopropyl 2,4-hydroxy-6-methylbenzyl alcohol.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

Isopropyl 2,4-hydroxy-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug formulations and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fragrances, flavorings, and other aromatic compounds.

Mechanism of Action

The mechanism of action of isopropyl 2,4-hydroxy-6-methylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 2,4-hydroxy-6-methylbenzoic acid, which can then interact with enzymes and receptors in biological systems. The aromatic ring allows for π-π interactions with other aromatic compounds, enhancing its binding affinity to certain molecular targets.

Comparison with Similar Compounds

Isopropyl 2,4-hydroxy-6-methylbenzoate can be compared with other similar compounds, such as:

    Methyl 2,4-hydroxy-6-methylbenzoate: Similar structure but with a methyl ester group instead of an isopropyl group.

    Ethyl 2,4-hydroxy-6-methylbenzoate: Similar structure but with an ethyl ester group.

    Propyl 2,4-hydroxy-6-methylbenzoate: Similar structure but with a propyl ester group.

The uniqueness of this compound lies in its specific ester group, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity.

Properties

CAS No.

31489-29-9

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

propan-2-yl 2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C11H14O4/c1-6(2)15-11(14)10-7(3)4-8(12)5-9(10)13/h4-6,12-13H,1-3H3

InChI Key

KOOFBAZCFXMKFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC(C)C)O)O

Origin of Product

United States

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